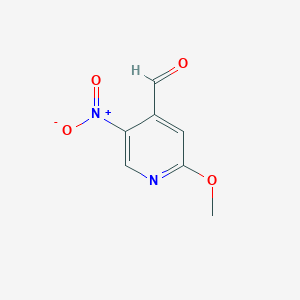

2-Methoxy-5-nitroisonicotinaldehyde

Description

Contextual Significance in Nitrogen Heterocyclic Chemistry

Nitrogen heterocyclic compounds, which are organic compounds containing a ring structure with at least one nitrogen atom, are of paramount importance in medicinal chemistry. nih.gov A vast number of pharmaceuticals and biologically active molecules are built upon these scaffolds. nih.gov 2-Methoxy-5-nitroisonicotinaldehyde belongs to the pyridinecarbaldehyde family, a subset of nitrogen heterocycles. vulcanchem.com The pyridine (B92270) ring, a six-membered aromatic ring with one nitrogen atom, is a common feature in many FDA-approved drugs. nih.gov The presence of a methoxy (B1213986) group, a nitro group, and an aldehyde group on this pyridine core gives this compound a unique electronic and reactive profile, making it a valuable component in the synthesis of novel compounds with potential biological activities. vulcanchem.comontosight.ai

Role as a Privileged Scaffold and Synthetic Intermediate

In drug discovery, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets. The pyridine ring system is a well-established privileged scaffold. This compound serves as a functionalized version of this scaffold, offering multiple points for chemical modification.

Its primary role in research is as a synthetic intermediate. vulcanchem.com This means it is a stepping-stone in a multi-step synthesis of more complex molecules. The aldehyde group is particularly reactive towards nucleophiles, allowing for the construction of larger molecular architectures through reactions like condensations to form Schiff bases or other heterocyclic rings. vulcanchem.com Furthermore, the nitro group can be chemically reduced to an amine, a functional group that opens up another avenue for diverse chemical transformations. vulcanchem.com This versatility makes it a key building block in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals. vulcanchem.com

Structural Attributes and Nomenclature Precision

The precise chemical structure of a compound is critical to understanding its properties and reactivity. This compound features a pyridine ring with a methoxy group (–OCH₃) at the 2-position, a nitro group (–NO₂) at the 5-position, and an aldehyde group (–CHO) at the 4-position. vulcanchem.com This specific arrangement of functional groups dictates its chemical behavior.

Below is a table summarizing the key structural and identifying information for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₇N₂O₄ |

| Molecular Weight | ~196.16 g/mol |

| Canonical SMILES | COC1=NC=C(C=C1N+[O-])C=O |

| InChI Key | Information not available in search results |

| CAS Number | Information not available in search results |

Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O4 |

|---|---|

Molecular Weight |

182.13 g/mol |

IUPAC Name |

2-methoxy-5-nitropyridine-4-carbaldehyde |

InChI |

InChI=1S/C7H6N2O4/c1-13-7-2-5(4-10)6(3-8-7)9(11)12/h2-4H,1H3 |

InChI Key |

GSCIONWATUPTAN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C(=C1)C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 5 Nitroisonicotinaldehyde and Analogues

Classical Approaches in Isonicotinaldehyde Functionalization

Traditional methods for the synthesis of substituted pyridines, including 2-Methoxy-5-nitroisonicotinaldehyde, have relied on a series of well-established, stepwise reactions. These classical approaches, while often robust, typically involve functional group interconversions on a pre-existing pyridine (B92270) ring.

Regioselective Substitution Reactions on Pyridine Rings

The inherent electronic properties of the pyridine ring, characterized by an electron-deficient nature due to the electronegative nitrogen atom, dictate its reactivity towards substitution reactions. pharmaguideline.com This makes direct electrophilic aromatic substitution challenging compared to benzene. pharmaguideline.com Consequently, regioselective functionalization often requires strategic activation or the use of pre-functionalized starting materials.

A significant challenge in pyridine chemistry is achieving substitution at specific positions. For instance, the direct C-4 alkylation of pyridines has been a long-standing problem, often resulting in mixtures of isomers. nih.gov To address this, blocking groups have been developed to direct functionalization to the desired position. A notable example involves the use of a maleate-derived blocking group to achieve selective Minisci-type decarboxylative alkylation at the C-4 position of the pyridine ring. nih.gov This strategy allows for the synthesis of C4-alkylated pyridines with high regioselectivity. nih.gov

Furthermore, the generation of pyridyne intermediates offers a unique pathway for the difunctionalization of the pyridine ring. rsc.orgnih.gov For example, 3,4-pyridynes can be generated from 3-chloropyridines, which then undergo regioselective addition of Grignard reagents at the 4-position, followed by quenching with an electrophile at the 3-position to yield 2,3,4-trisubstituted pyridines. rsc.orgnih.gov

Nitration and Methoxylation Strategies

The introduction of nitro and methoxy (B1213986) groups onto a pyridine ring are key steps in the synthesis of compounds like this compound. Nitration of pyridine itself is often difficult and requires harsh conditions. However, the presence of activating groups can facilitate this transformation. Industrial preparation of nitro compounds often involves harsh reaction conditions, leading to poor selectivity and environmental concerns. nih.gov Biocatalytic methods are being explored as milder and more selective alternatives. nih.gov

The synthesis of a key precursor, 2-amino-3-nitro-6-methoxypyridine, involves the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) using sodium methoxide (B1231860) in methanol. google.com This reaction proceeds at a controlled temperature to achieve a high yield of the desired product. google.com Similarly, 2-methoxy-4-methyl-5-nitropyridine (B1581767) can be synthesized by treating 2-chloro-4-methyl-5-nitropyridine (B1210972) with sodium methoxide in methanol. prepchem.com

The synthesis of 5-methoxy-2-nitrobenzaldehyde, an analogue, can be achieved by reacting 5-hydroxy-2-nitrobenzaldehyde (B108354) with iodomethane (B122720) in the presence of potassium carbonate. chemicalbook.com

Formylation Procedures for Isonicotinaldehyde Derivatives

The formyl group (–CHO) is a crucial functional group in isonicotinaldehyde. Various methods exist for the introduction of a formyl group onto an aromatic ring. The Vilsmeier-Haack reaction is a classical method for formylating electron-rich aromatic compounds. More recent developments include palladium-catalyzed reductive carbonylation of aryl halides, which can proceed under mild conditions. organic-chemistry.org For instance, aryl iodides can be formylated using isocyanide and a silane (B1218182) reducing agent in the presence of a palladium catalyst. organic-chemistry.org Another approach utilizes carbon dioxide as the carbonyl source in a palladium-catalyzed reductive formylation of aryl iodides. organic-chemistry.org

Modern and Green Chemistry Synthetic Paradigms

In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally friendly synthetic methods. These modern paradigms are increasingly being applied to the synthesis of complex pyridine derivatives.

Catalyst-Mediated Transformations in Pyridine Synthesis

Transition metal catalysis has revolutionized the synthesis of pyridines, enabling the construction of the pyridine ring and the functionalization of C-H bonds. acsgcipr.orgnih.gov Metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles provide a convergent and atom-efficient route to substituted pyridines. acsgcipr.org Various metals, including rhodium and iron, have been employed to catalyze the synthesis of pyridines from simple starting materials like aldehydes, alkynes, and ammonium (B1175870) acetate. acsgcipr.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are powerful tools for the C-2 arylation of pyridines. nih.govorganic-chemistry.org Copper catalysts have also been used for the C-H arylation of pyridine N-oxides. nih.gov These methods allow for the direct introduction of aryl groups onto the pyridine ring, avoiding the need for pre-functionalized substrates.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. jocpr.comtandfonline.com This technology has been successfully applied to various pyridine syntheses. For example, the Hantzsch dihydropyridine (B1217469) synthesis, a multicomponent reaction, can be efficiently carried out under microwave irradiation. tandfonline.com

One-pot microwave-assisted procedures, such as the Bohlmann-Rahtz pyridine synthesis, allow for the rapid and efficient construction of tri- and tetrasubstituted pyridines with high regioselectivity. organic-chemistry.org Microwave irradiation has also been used to facilitate the conversion of ester derivatives into thiosemicarbazides in the synthesis of pyridine derivatives containing other heterocyclic rings. tandfonline.com The use of microwave assistance can significantly reduce reaction times compared to conventional heating methods. jocpr.comorganic-chemistry.org

Data Tables

Table 1: Examples of Catalyst-Mediated Pyridine Synthesis

| Catalyst System | Reactants | Product Type | Reference |

| Rh(I) catalyst | Aldehydes, alkynes, NH4OAc | Substituted pyridines | acsgcipr.org |

| Iron catalyst | Ketoxime acetates, aldehydes | Symmetrical pyridines | acsgcipr.org |

| Pd2(dba)3 / X-Phos | 2-Heterocyclic organozinc reagents, aryl chlorides | 2-Aryl-substituted pyridines | organic-chemistry.org |

| Cu(I) salt / secondary ammonium salt | O-acetyl ketoximes, α,β-unsaturated aldehydes | Substituted pyridines | organic-chemistry.org |

Table 2: Comparison of Conventional and Microwave-Assisted Pyridine Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Cycloaddition of chalcones and 3-aminobut-2-enenitrile | 10-16 hours reflux | 10-30 minutes at 130-140 °C | jocpr.com |

| Bohlmann-Rahtz Pyridine Synthesis | Two-step process, high temperature | One-pot, 10-20 minutes at 170°C | organic-chemistry.org |

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing, particularly for reactions involving hazardous reagents or intermediates. europa.eu In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. europa.eu This methodology is especially pertinent to the synthesis of nitroaromatic compounds like this compound, where nitration and subsequent transformations can be highly exothermic and potentially hazardous.

The continuous synthesis of nitro-containing compounds in flow reactors offers enhanced safety by minimizing the volume of reactive intermediates at any given time. nih.gov For instance, the nitration of delicate heterocyclic substrates, which can be challenging in batch due to poor reproducibility and low yields under harsh conditions, has been successfully performed in continuous flow. nih.gov A notable example is the use of a flow platform for the in-situ generation of acetyl nitrate (B79036), a mild nitrating agent, to safely and efficiently nitrate furfural, another sensitive aldehyde. nih.gov This approach avoids the dangers associated with the storage and handling of unstable nitrating agents.

Furthermore, the reduction of aromatic nitro groups, a key step in the synthesis of many pharmaceutical intermediates, has been effectively translated to continuous-flow conditions. beilstein-journals.orgnih.gov Metal-free reduction using trichlorosilane, for example, allows for the conversion of aromatic and aliphatic nitro derivatives into primary amines in high yields and with very short reaction times, often eliminating the need for complex purification steps. beilstein-journals.orgnih.govresearchgate.net The application of these principles to a precursor of this compound could significantly improve the safety and efficiency of its synthesis.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Nitro Compound Transformations

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Limited by surface-area-to-volume ratio; potential for thermal runaways. | Excellent heat dissipation due to high surface-area-to-volume ratio, enabling safe operation of highly exothermic reactions. europa.eu |

| Safety | Large volumes of hazardous materials and intermediates are present. | Small reactor volumes minimize the quantity of hazardous material at any point, reducing explosion risks. nih.gov |

| Scalability | Often requires significant re-optimization and process redesign ("scaling up"). | Scaled by running the system for longer periods ("scaling out") with predictable performance. europa.eu |

| Reproducibility | Can be affected by mixing inconsistencies and thermal gradients. | Precise control over parameters ensures high reproducibility and product consistency. nih.gov |

| Reaction Time | Can be lengthy, including heating and cooling cycles. | Significantly reduced reaction times due to enhanced mass and heat transfer. beilstein-journals.orgnih.gov |

Atom-Economical and Waste-Minimizing Protocols

The concept of atom economy, a core principle of green chemistry, evaluates the efficiency of a chemical reaction by measuring how many atoms from the reactants are incorporated into the desired product. jocpr.com Reactions with high atom economy are inherently waste-minimizing and represent a more sustainable approach to chemical synthesis. jocpr.comrsc.org

In the context of synthesizing this compound and its analogues, prioritizing atom-economical reactions is crucial for developing environmentally benign processes. Reaction classes such as additions and rearrangements are considered 100% atom-economical by definition, as all reactant atoms are found in the product. rsc.org In contrast, substitution and elimination reactions are inherently less economical as they generate stoichiometric byproducts. rsc.org

For example, a traditional synthesis might involve a multi-step process with protecting groups and stoichiometric reagents, leading to significant waste. A greener, more atom-economical approach would favor catalytic methods. The catalytic hydrogenation of a nitro group to an amine, for instance, is far more atom-economical than stoichiometric reductions (e.g., using metals like iron or tin in acidic media), where the only byproduct is water. rsc.org Similarly, the use of catalytic methods for nitration, rather than traditional mixed-acid processes that generate large amounts of spent acid, can dramatically improve the environmental profile of the synthesis. rsc.org

Table 2: Atom Economy of Different Reaction Types

| Reaction Class | Description | Atom Economy | Example |

| Addition | Reactants combine to form a single product with no other byproducts. | High (often 100%) | Diels-Alder reaction, Catalytic Hydrogenation jocpr.com |

| Rearrangement | A molecule's skeleton is rearranged to form a structural isomer. | 100% | Benzilic acid rearrangement jocpr.com |

| Substitution | A functional group is replaced by another functional group. | Moderate to Low | Acyl substitution (generates an alcohol or amine salt byproduct). rsc.org |

| Elimination | A pair of atoms or groups are removed from a molecule, typically forming a small molecule byproduct. | Low | Dehydrohalogenation (generates a salt and water). rsc.org |

By selecting synthetic routes that maximize the use of addition, rearrangement, and catalytic reactions, the synthesis of isonicotinaldehyde derivatives can be designed to be inherently more efficient and produce less chemical waste.

Multi-Component Reactions (MCRs) for Isonicotinaldehyde Derivatives

Multi-component reactions (MCRs) are convergent chemical transformations in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. tcichemicals.comresearchgate.net This approach offers remarkable efficiency, reduces the number of synthetic steps, and minimizes waste compared to traditional linear syntheses. tcichemicals.com MCRs are powerful tools for creating libraries of structurally diverse and complex molecules, making them highly valuable in drug discovery. mdpi.commdpi.com

Isonicotinaldehyde derivatives, including this compound, are ideal substrates for a variety of MCRs due to the reactivity of the aldehyde functional group. Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly relevant. researchgate.netnih.gov

Passerini 3-Component Reaction (P-3CR): This reaction combines an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. mdpi.comnih.gov Using an isonicotinaldehyde derivative would allow for the rapid synthesis of complex, peptide-like scaffolds.

Ugi 4-Component Reaction (U-4CR): The Ugi reaction is one of the most important MCRs, bringing together an aldehyde, a primary amine, a carboxylic acid, and an isocyanide. mdpi.com The product is an α-acylamino amide, and the reaction is a cornerstone for generating diverse libraries of drug-like molecules. researchgate.net

Other MCRs, such as the imino Diels-Alder reaction, can also be employed. For instance, a three-component reaction between an aniline (B41778) (like m-nitroaniline), an aldehyde (like benzaldehyde), and a dienophile can produce complex heterocyclic structures such as tetrahydroquinolines. scielo.org.co Applying this logic, this compound could participate in similar cycloadditions to generate novel nitrogen-containing heterocycles. The high convergence and operational simplicity of MCRs make them an excellent strategy for elaborating the isonicotinaldehyde core into a wide range of functionalized molecules. nih.gov

Table 3: Application of MCRs to Isonicotinaldehyde Derivatives

| Multi-Component Reaction | Reactant 1 (Aldehyde) | Other Reactants | Product Class |

| Passerini Reaction | This compound | Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide nih.gov |

| Ugi Reaction | This compound | Primary Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide mdpi.com |

| Gröbcke-Blackburn-Bienaymé | This compound | Isocyanide, α-Aminoazine | Fused Imidazopyridine derivative tcichemicals.com |

| Imino Diels-Alder | This compound (or derived imine) | Dienophile, Amine | Tetrahydroquinoline or related heterocycle scielo.org.co |

Route Optimization and Process Intensification Strategies

Route optimization and process intensification are focused on developing chemical manufacturing processes that are dramatically smaller, safer, more energy-efficient, and cleaner than traditional ones. A key strategy for achieving process intensification is the transition from batch to continuous manufacturing, often utilizing flow chemistry. europa.euyoutube.com

For the synthesis of this compound, process intensification offers several advantages. The nitration step, a classic example of a hazardous exothermic reaction, is made significantly safer in a continuous flow reactor. The high surface-area-to-volume ratio of flow reactors allows for superior heat management, preventing the formation of hot spots and mitigating the risk of thermal runaway events that can occur in large batch reactors. europa.eu

Furthermore, route optimization involves minimizing the number of synthetic steps and improving the efficiency of each transformation. This can be achieved by:

Telescoping Reactions: Combining multiple reaction steps into a single, continuous flow process without isolating intermediates. This reduces waste, saves time, and minimizes operator exposure.

Integrating In-situ Analytics: Incorporating process analytical technology (PAT) allows for real-time monitoring and control of the reaction, ensuring consistent product quality and immediate detection of deviations.

By combining the principles of multi-component reactions with continuous flow technology, it is possible to design highly intensified and optimized synthetic routes. An MCR could be performed in a flow reactor, directly coupling the formation of a complex molecule from simple building blocks with the safety and control benefits of a continuous process. This synergistic approach represents a state-of-the-art strategy for the modern synthesis of functionalized molecules like this compound.

Reactivity Profiles and Chemical Transformations of 2 Methoxy 5 Nitroisonicotinaldehyde

Aldehyde Group Reactivity and Functional Group Interconversions

The aldehyde functional group is a key site of reactivity in 2-Methoxy-5-nitroisonicotinaldehyde, participating in a variety of transformations typical of aromatic aldehydes.

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone for creating more complex molecules. For instance, the addition of Grignard reagents or organolithium compounds to the aldehyde would result in the formation of secondary alcohols, thereby extending the carbon skeleton.

The aldehyde group can be readily transformed through both oxidation and reduction, providing pathways to other important functional groups.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-methoxy-5-nitroisonicotinic acid. This transformation is a common step in the synthesis of various derivatives.

Reduction: Selective reduction of the aldehyde group yields the primary alcohol, (2-methoxy-5-nitropyridin-4-yl)methanol. This can be accomplished using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), which typically does not affect the nitro group.

Table 1: Oxidation and Reduction of the Aldehyde Group

| Transformation | Reagent Example | Product |

| Oxidation | Potassium Permanganate (KMnO₄) | 2-Methoxy-5-nitroisonicotinic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (2-Methoxy-5-nitropyridin-4-yl)methanol |

The aldehyde functionality serves as an electrophilic partner in condensation reactions, enabling the formation of new carbon-carbon bonds.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as diethyl malonate, in the presence of a basic catalyst like piperidine. The product is an α,β-unsaturated compound.

Wittig Reaction: this compound can react with a phosphorus ylide (Wittig reagent) to form an alkene. This reaction is highly versatile for creating carbon-carbon double bonds with significant control over the resulting geometry.

Pyridine (B92270) Ring Reactivity and Substitution Patterns

The electronic nature of the pyridine ring in this compound is significantly influenced by its substituents, which in turn directs its reactivity towards electrophiles and nucleophiles.

The pyridine ring system is inherently electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution. In this compound, this deactivation is further intensified by the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) and the aldehyde group (-CHO). While the methoxy (B1213986) group (-OCH₃) is an activating, ortho-, para-director, its effect is largely overridden by the powerful deactivating influence of the other substituents and the ring nitrogen. Consequently, electrophilic substitution on this ring is generally difficult to achieve.

Conversely, the electron-deficient nature of the pyridine ring, exacerbated by the nitro group, makes it highly activated for nucleophilic aromatic substitution (SNAr). vulcanchem.com The nitro group, being in the para-position relative to the methoxy group, strongly stabilizes the negative charge in the Meisenheimer complex intermediate that forms upon nucleophilic attack. This makes the methoxy group a viable leaving group. A wide range of nucleophiles, such as amines, alkoxides, and thiolates, can displace the methoxy group to yield a variety of 2-substituted-5-nitropyridine derivatives. This SNAr reactivity is a synthetically valuable feature of this molecule. vulcanchem.com

Table 2: Summary of Pyridine Ring Reactivity

| Reaction Type | Reactivity Level | Governing Factors |

| Electrophilic Aromatic Substitution | Low | Electron-deficient pyridine ring; Strong deactivation by -NO₂ and -CHO groups. |

| Nucleophilic Aromatic Substitution | High | Strong activation by the -NO₂ group; Methoxy group acts as a good leaving group. |

Nitro Group Reductions and Transformations

The nitro group is a versatile functional group that can be readily transformed into a variety of other nitrogen-containing functionalities, most commonly the amino group.

The reduction of an aromatic nitro group to an amine is a fundamental and widely used transformation in organic synthesis. Several methods are effective for this conversion, and the choice of reagent often depends on the presence of other functional groups in the molecule.

Catalytic Hydrogenation: Catalytic hydrogenation is a common and efficient method for reducing nitro groups. commonorganicchemistry.com Reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are highly effective for the reduction of both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com For this compound, this would yield 2-Amino-5-methoxyisonicotinaldehyde. A study on the catalytic hydrogenation of the structurally similar compound 2-methoxy-5-nitroaniline (B165355) to 4-methoxy-1,3-benzenediamine using a 5% palladium on carbon catalyst highlights the feasibility of this transformation. niscpr.res.in The reaction conditions for the hydrogenation of 2-methoxy-5-nitroaniline were studied in the temperature range of 413-433 K, indicating that the reaction is kinetically controlled. niscpr.res.in It is important to note that catalytic hydrogenation can also reduce other functional groups, such as aldehydes, although conditions can often be optimized for chemoselectivity.

Chemical Reduction: Alternatively, chemical reduction methods offer a milder approach that can sometimes provide better selectivity. Common reagents for the reduction of aromatic nitro groups include:

Metals in Acidic Media: Iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid are classic and effective reagents for nitro group reduction. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups to amines and is often used when other reducible functional groups are present. commonorganicchemistry.com

The reduction of the nitro group on the pyridine ring of this compound is expected to proceed efficiently using these standard methods to produce 2-Amino-5-methoxyisonicotinaldehyde. The resulting aminopyridine derivative is a valuable intermediate for the synthesis of more complex heterocyclic structures.

Methoxy Group Stability and Potential Cleavages

The methoxy group on the pyridine ring is generally stable under many reaction conditions. However, it can be cleaved to the corresponding hydroxyl group (demethylation) using specific reagents.

The cleavage of aryl methyl ethers is a common transformation in organic synthesis. wikipedia.org For methoxypyridine derivatives, several methods have been developed. A study on the chemoselective demethylation of various methoxypyridine derivatives demonstrated the effectiveness of L-selectride. elsevierpure.comthieme-connect.com Treatment of 4-methoxypyridine (B45360) with L-selectride in refluxing THF resulted in the formation of 4-hydroxypyridine (B47283) in good yield. elsevierpure.comthieme-connect.com The reactivity was found to be dependent on the position of the methoxy group on the pyridine ring. thieme-connect.com

Derivatization and Advanced Functionalization Strategies

Formation of Imines, Oximes, and Hydrazones

The aldehyde moiety of 2-Methoxy-5-nitroisonicotinaldehyde readily undergoes condensation reactions with primary amines, hydroxylamine (B1172632), and hydrazines to form the corresponding imines (Schiff bases), oximes, and hydrazones. These reactions are typically reversible and acid-catalyzed, proceeding through the nucleophilic addition of the nitrogen-containing reagent to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond.

The general reaction scheme is as follows:

Imines: Reaction with a primary amine (R-NH₂) yields an imine.

Oximes: Reaction with hydroxylamine (NH₂OH) yields an oxime.

Hydrazones: Reaction with a hydrazine (B178648) (R-NH-NH₂) yields a hydrazone.

These derivatives are often crystalline solids, which facilitates their purification. The formation of these C=N bonds is a cornerstone of dynamic covalent chemistry and is widely used in the synthesis of novel organic structures.

Table 1: Examples of Imine, Oxime, and Hydrazone Formation

| Reactant | Product Type | General Product Structure |

| Aniline (B41778) | Imine | 2-Methoxy-N-(phenyl)-5-nitropyridin-4-yl)methanimine |

| Hydroxylamine | Oxime | This compound oxime |

| Phenylhydrazine | Hydrazone | This compound, 2-phenylhydrazone |

The stability of these derivatives can be influenced by the nature of the substituent on the nitrogen atom. For instance, hydrazones and oximes can exhibit enhanced stability due to resonance effects.

Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling, Alkylation)

While the aldehyde group itself is not typically the direct site for cross-coupling reactions, the pyridine (B92270) ring of this compound offers potential for such transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. Although specific examples with this compound are not extensively reported, the principles of these reactions can be applied.

For instance, if a halo-substituted precursor to the aldehyde is used, such as 5-bromo-2-methoxyisonicotinaldehyde, a Suzuki coupling could be employed to introduce an aryl or heteroaryl group at the 5-position. Subsequently, the aldehyde could be introduced or deprotected.

Alternatively, the aldehyde could first be protected, for example as an acetal, to prevent side reactions during a cross-coupling reaction on a halogenated version of the pyridine ring. Following the C-C bond formation, deprotection would regenerate the aldehyde.

Alkylation reactions at the carbon alpha to the aldehyde are not typical for this compound due to the lack of an enolizable proton. However, functionalization of the pyridine ring via organometallic reagents is a plausible strategy.

Table 2: Potential Carbon-Carbon Bond Forming Strategies

| Reaction Type | Hypothetical Reactants | Potential Product |

| Suzuki Coupling | 5-Bromo-2-methoxyisonicotinaldehyde + Phenylboronic acid | 2-Methoxy-5-phenylisonicotinaldehyde |

| Heck Reaction | 5-Bromo-2-methoxyisonicotinaldehyde + Styrene | 2-Methoxy-5-styrylisonicotinaldehyde |

It is important to note that the reaction conditions for such transformations would need to be carefully optimized to be compatible with the functional groups present on the molecule.

Heterocyclic Annulation Reactions Initiated by the Aldehyde Moiety

The aldehyde group of this compound is a key starting point for the construction of fused heterocyclic ring systems through annulation reactions. These reactions typically involve the condensation of the aldehyde with a suitably functionalized partner, followed by an intramolecular cyclization.

Several classic named reactions could potentially be adapted for this purpose:

Friedländer Annulation: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., ethyl acetoacetate) to form a quinoline. While the substrate is a pyridyl aldehyde, analogous condensations with activated methylene compounds could lead to the formation of fused pyridopyridine derivatives.

Gewald Reaction: The Gewald reaction is a multicomponent reaction that synthesizes a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. Using this compound in a Gewald reaction could potentially yield a thieno[2,3-b]pyridine (B153569) derivative.

Hantzsch Pyridine Synthesis: In this multicomponent reaction, an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate) react to form a dihydropyridine (B1217469), which can then be oxidized to a pyridine. wikipedia.orgchemtube3d.comorganic-chemistry.org The use of this compound in a Hantzsch synthesis could lead to the formation of a symmetrically substituted bipyridine derivative.

Table 3: Potential Heterocyclic Annulation Reactions

| Annulation Reaction | Potential Reactants | Potential Fused Heterocycle |

| Friedländer-type | This compound + Ethyl cyanoacetate (B8463686) | Substituted Naphthyridine derivative |

| Gewald Reaction | This compound + Ethyl cyanoacetate + Sulfur | 2-Amino-3-carboxyethyl-thieno[2,3-b]pyridine derivative |

| Hantzsch Synthesis | This compound + Ethyl acetoacetate (B1235776) + NH₄OAc | Substituted Bipyridine derivative |

Synthesis of Complex Ligands and Chelating Agents

The formation of imines (Schiff bases) from this compound provides a straightforward route to a wide array of complex ligands and chelating agents. By reacting the aldehyde with various primary amines that contain additional donor atoms (such as -OH, -SH, -COOH, or other N-heterocycles), multidentate ligands can be synthesized.

These Schiff base ligands can then be used to form coordination complexes with a variety of metal ions, including transition metals like copper, nickel, zinc, and cobalt. The electronic properties of the resulting metal complexes can be tuned by the substituents on both the pyridine ring and the amine precursor. The nitro group, being strongly electron-withdrawing, can significantly influence the ligand field strength and the redox properties of the metal center.

The synthesis generally involves the condensation of the aldehyde with the chosen amine in a suitable solvent, often with gentle heating. The resulting Schiff base ligand can then be reacted with a metal salt to form the complex.

Table 4: Examples of Chelating Ligands and Potential Metal Complexes

| Amine Reactant | Ligand Type | Potential Coordinating Metal Ions |

| 2-Aminophenol | N,O-bidentate | Cu(II), Ni(II), Zn(II) |

| Ethylenediamine | N,N'-bidentate (or bridging) | Co(II), Mn(II), Fe(III) |

| 2-Aminothiophenol | N,S-bidentate | Pd(II), Pt(II), Ag(I) |

| Hydrazinecarboxamide | N,N,O-tridentate | V(IV), Mo(V) |

The resulting metal complexes have potential applications in catalysis, materials science, and as models for biological systems.

Applications of 2 Methoxy 5 Nitroisonicotinaldehyde As a Synthetic Building Block

Precursor in Diverse Heterocyclic Compound Synthesis

The reactivity of the aldehyde and the electronic properties imparted by the methoxy (B1213986) and nitro groups make 2-Methoxy-5-nitroisonicotinaldehyde a valuable starting material for the synthesis of various heterocyclic systems.

Synthesis of Imidazopyridines and Related Scaffolds

While direct experimental evidence for the use of this compound in the synthesis of imidazopyridines is not extensively documented, the general synthetic strategies for this class of compounds suggest its potential as a precursor. Imidazopyridines are a significant class of fused heterocycles with a wide range of biological activities. The synthesis of these scaffolds often involves the condensation of a 2-aminopyridine (B139424) derivative with an aldehyde.

In a theoretical application, this compound could react with a suitably substituted 2-aminopyridine in a cyclization reaction to form an imidazopyridine derivative. The aldehyde group would react with one of the amino groups of the 2-aminopyridine to form a Schiff base, which could then undergo intramolecular cyclization and subsequent aromatization to yield the final imidazopyridine scaffold. The methoxy and nitro groups on the pyridine (B92270) ring of the aldehyde would be incorporated into the final product, allowing for the synthesis of specifically functionalized imidazopyridines.

Construction of Pyridine-Fused Systems

The construction of pyridine-fused systems is a key area in medicinal chemistry, as these scaffolds are present in numerous bioactive molecules. The reactivity of this compound can be harnessed to build such fused ring systems. For example, it could participate in multi-component reactions where the aldehyde group reacts with other functional groups to form a new ring fused to the initial pyridine core. The nitro group, being a strong electron-withdrawing group, can activate the pyridine ring towards certain nucleophilic attacks, facilitating annulation reactions.

Role in Complex Molecule Synthesis Pathways

The functional groups present in this compound make it a useful intermediate in the synthesis of more complex molecules. The aldehyde can be readily converted into other functional groups, such as alcohols, carboxylic acids, or amines, through standard organic transformations. The nitro group can be reduced to an amino group, which can then be further functionalized. This allows for a stepwise and controlled construction of complex molecular targets. For instance, the reduction of the nitro group to an amine, followed by diazotization and subsequent reactions, can introduce a wide variety of substituents onto the pyridine ring.

Design and Assembly of Advanced Organic Scaffolds

Advanced organic scaffolds are the core structures upon which complex molecules with specific functions are built. The defined stereochemistry and electronic properties of this compound make it a valuable component in the rational design of such scaffolds. The rigidity of the pyridine ring and the specific positioning of the functional groups allow for precise control over the three-dimensional arrangement of appended functionalities. This is crucial for applications in areas such as supramolecular chemistry and materials science, where the spatial organization of molecules dictates their properties.

Advanced Spectroscopic and Analytical Characterization in Research

High-Resolution Mass Spectrometry for Reaction Product Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of synthetic products, offering unambiguous determination of elemental composition from highly accurate mass measurements. iaph.esscirp.org Unlike standard mass spectrometry, HRMS can distinguish between ions with the same nominal mass but different chemical formulas (isobars), which is crucial for confirming the identity of reaction products and identifying potential byproducts. iaph.es

In the context of synthesizing 2-Methoxy-5-nitroisonicotinaldehyde and its derivatives, HRMS is employed to verify the successful incorporation of the methoxy (B1213986), nitro, and aldehyde groups onto the pyridine (B92270) scaffold. By providing an exact mass of the parent ion, typically observed as a deprotonated molecule [M-H]⁻ or a protonated molecule [M+H]⁺, researchers can confirm the empirical formula (C₇H₆N₂O₄ for the target compound).

Furthermore, tandem mass spectrometry (MS/MS) experiments on the isolated parent ion induce fragmentation, providing vital structural information. The fragmentation pattern is a molecular fingerprint, revealing the connectivity of the atoms. For this compound, key fragmentation pathways would include the loss of small, stable neutral molecules. The use of high-resolution instrumentation is key to unambiguously discerning these losses. iaph.es

Table 1: Predicted High-Resolution Mass Spectrometry Fragments for C₇H₆N₂O₄

| Fragment Formula | Neutral Loss | Predicted Exact Mass (m/z) | Description |

|---|---|---|---|

| [C₇H₆N₂O₄+H]⁺ | 183.0399 | Protonated parent molecule. | |

| [C₆H₃N₂O₄]⁻ | •CH₃ | 167.0098 | Loss of a methyl radical from the methoxy group. |

| [C₇H₆N₂O₂]⁻ | O₂ | 150.0435 | Loss of the nitro group as O₂ (less common) or sequential loss of O atoms. |

| [C₇H₆NO₃]⁻ | NO | 164.0302 | Loss of nitric oxide from the nitro group. |

In studies of related 2-(2-arylvinyl)-3-nitropyridines, HRMS has been successfully used to confirm the structures of complex reaction products. nih.gov This precedent underscores the power of HRMS to provide definitive evidence for the molecular formula and structural integrity of novel nitropyridine derivatives like this compound.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environment of hydrogen and carbon atoms, multi-dimensional (2D) techniques are often required for unambiguous assignments, especially for substituted aromatic systems.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the aldehyde proton, and the methoxy protons. The electron-withdrawing effects of the nitro group and the pyridine nitrogen, alongside the electron-donating effect of the methoxy group, create a unique electronic environment. Predicted chemical shifts can be estimated based on data from analogous compounds like 2-methoxy-5-nitropyridine (B154726) and other substituted pyridines. rsc.orgchemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule, including the pyridine ring carbons, the aldehyde carbonyl carbon, and the methoxy carbon. rsc.orgresearchgate.net

To definitively assign these signals and confirm the substitution pattern, 2D NMR experiments are essential:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, which would confirm the relationship between the two adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away. This is particularly crucial for identifying the positions of substituents that lack protons (like the nitro group) and for confirming the connectivity of the aldehyde and methoxy groups to the correct ring positions. For instance, an HMBC correlation between the aldehyde proton and the C4 carbon of the pyridine ring would confirm its position.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| Aldehyde H (CH O) | 9.9 - 10.5 | Aldehyde C (C HO) | 190 - 193 |

| Pyridine H-6 | 8.8 - 9.2 | Pyridine C-2 | 160 - 165 |

| Pyridine H-3 | 8.0 - 8.4 | Pyridine C-6 | 150 - 154 |

| Methoxy H (OCH ₃) | 4.0 - 4.3 | Pyridine C-5 | 138 - 142 |

| Pyridine C-4 | 130 - 135 | ||

| Pyridine C-3 | 110 - 115 |

Note: Predicted shifts are estimates based on analogous structures and general substituent effects.

X-ray Crystallography for Definitive Structural Determination of Derivatives

X-ray crystallography provides the most definitive and unambiguous evidence of a molecule's three-dimensional structure, including precise bond lengths, bond angles, and stereochemistry. While obtaining a suitable single crystal of the target compound itself can be challenging, the technique is invaluable for characterizing stable, crystalline derivatives.

For derivatives of this compound, a crystal structure would confirm the planarity of the pyridine ring and reveal the spatial orientation of the substituent groups. In related nitro-substituted heterocyclic systems, such as 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, X-ray analysis has provided precise measurements of the dihedral angles between the ring and its substituents. researchgate.net For instance, the nitro group is often twisted slightly out of the plane of the aromatic ring. nih.gov

This analysis would also confirm the intramolecular geometry, such as the conformation of the methoxy group relative to the ring and the aldehyde. Such structural details are crucial for understanding the molecule's reactivity, intermolecular interactions, and potential biological activity. In the crystal, the analysis also reveals how molecules pack together, identifying key intermolecular forces like hydrogen bonds or π-π stacking. researchgate.net

Table 3: Representative Crystallographic Parameters from an Analogous Nitro-Pyridine Derivative

| Parameter | Description | Typical Value/Observation | Reference |

|---|---|---|---|

| Crystal System | The geometric framework of the crystal lattice. | Triclinic / Monoclinic | researchgate.net |

| Space Group | The symmetry group of the crystal. | P-1 / P2₁/c | researchgate.net |

| C-NO₂ Bond Length | The distance between the ring carbon and the nitro nitrogen. | ~1.47 Å | sfasu.edu |

| N-O Bond Length | The bond distance within the nitro group. | ~1.23 Å | sfasu.edu |

| Ring-NO₂ Dihedral Angle | The twist of the nitro group relative to the pyridine ring. | 15° - 35° | researchgate.netnih.gov |

Note: Data is representative of related nitro-heterocyclic structures and serves as an example of the information obtained.

Vibrational Spectroscopy for Functional Group Analysis in Synthetic Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. cet-science.com It is routinely used during synthesis to monitor the progress of a reaction by observing the disappearance of reactant peaks and the appearance of product peaks.

In the synthesis and characterization of this compound, FTIR spectroscopy provides clear signatures for its key functional groups. researchgate.net The presence of a strong absorption band corresponding to the C=O stretch of the aldehyde is a key indicator of its formation. Likewise, the nitro group gives rise to two distinct and strong stretching vibrations. The methoxy group and the substituted pyridine ring also have characteristic absorptions. acs.orgrsc.org

By comparing the experimental spectrum to established correlation tables and data from similar compounds like 2-amino-6-methoxy-3-nitropyridine, a confident assignment of the major vibrational bands can be made. researchgate.net This analysis confirms that the desired functional groups have been successfully installed and remain intact in the final product.

Table 4: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (C=O) | Stretch | 1690 - 1715 | Strong |

| Aldehyde (C-H) | Stretch | 2720 - 2820 | Medium |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 | Strong |

| Pyridine Ring | C=C, C=N Stretches | 1400 - 1610 | Medium-Strong (multiple bands) |

| Methoxy (C-O-C) | Asymmetric Stretch | 1230 - 1270 | Strong |

Theoretical and Computational Chemistry Studies of 2 Methoxy 5 Nitroisonicotinaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and reactivity of 2-Methoxy-5-nitroisonicotinaldehyde. These studies often utilize basis sets such as 6-311++G(d,p) to achieve a high level of accuracy.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the calculated HOMO and LUMO energies provide insights into its electrophilic and nucleophilic nature.

Molecular Electrostatic Potential (MEP) maps are another valuable tool, offering a visual representation of the charge distribution within the molecule. These maps identify electron-rich regions, which are susceptible to electrophilic attack, and electron-deficient regions, which are prone to nucleophilic attack. In the case of this compound, the MEP analysis highlights the electronegative oxygen atoms of the nitro and methoxy (B1213986) groups, as well as the nitrogen atom in the pyridine (B92270) ring, as potential sites for interaction.

Furthermore, Natural Bond Orbital (NBO) analysis is employed to investigate charge delocalization and intramolecular interactions. This analysis provides information on the stability arising from hyperconjugative interactions and charge transfers between orbitals.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | [Data not available] |

| LUMO Energy | [Data not available] |

| HOMO-LUMO Gap | [Data not available] |

| Dipole Moment | [Data not available] |

Note: Specific numerical data from computational studies on this compound are not publicly available in the searched literature.

Reaction Mechanism Elucidation via Computational Modeling

For instance, the reactivity of the aldehyde group can be computationally modeled to understand its behavior in various reactions, such as nucleophilic additions. Theoretical calculations can predict the most likely pathways and the activation energies associated with them, thus providing a deeper understanding of the compound's chemical behavior.

Conformational Analysis and Molecular Dynamics Studies

The three-dimensional structure and flexibility of this compound are investigated through conformational analysis and molecular dynamics (MD) simulations. Conformational analysis aims to identify the most stable geometric arrangements (conformers) of the molecule. By rotating the single bonds, particularly those connected to the methoxy and nitro groups, researchers can determine the lowest energy conformation.

MD simulations provide a dynamic picture of the molecule's behavior over time. These simulations can reveal how the molecule flexes and vibrates at a given temperature, offering insights into its structural stability and how it might interact with other molecules, such as solvents or biological receptors. The planarity of the pyridine ring and the orientation of the substituents are key aspects explored in these studies.

Emerging Research Avenues and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of polysubstituted heteroaromatics like 2-Methoxy-5-nitroisonicotinaldehyde presents a significant challenge, driving the need for innovative and environmentally benign synthetic strategies. While a definitive synthesis for this specific molecule is not widely reported, plausible routes can be extrapolated from the synthesis of other substituted pyridines.

Future research will likely focus on moving away from harsh nitration conditions and multi-step processes that generate significant waste. Key areas for development include:

C-H Functionalization: Direct and selective introduction of the aldehyde or nitro group onto a pre-existing 2-methoxypyridine scaffold would represent a highly efficient and atom-economical approach.

Flow Chemistry: Continuous flow reactors could offer enhanced control over reaction parameters, particularly for potentially hazardous nitration reactions, improving safety and scalability.

Biocatalysis: The use of enzymes for selective oxidation of a methyl group to an aldehyde or for regioselective nitration could offer a green alternative to traditional chemical methods.

A comparison of potential synthetic approaches is outlined in the table below.

| Methodology | Potential Advantages | Potential Challenges |

| Classical Synthesis | Utilizes well-established reactions. | Often requires multiple steps, harsh reagents, and can produce significant waste. |

| C-H Functionalization | High atom economy, reduces synthetic steps. | Achieving high regioselectivity on a substituted pyridine (B92270) ring can be difficult. |

| Flow Chemistry | Improved safety, scalability, and control. | Requires specialized equipment and optimization of flow parameters. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability can be limiting factors. |

Exploration of Unconventional Reactivity and Transformation Pathways

The electronic properties of this compound are dictated by a delicate balance between the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro and aldehyde groups. This electronic push-pull system is expected to activate the pyridine ring towards certain transformations.

The strong electron-withdrawing nature of the nitro group significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) . This could allow for the displacement of the methoxy group or other potential leaving groups at positions ortho or para to the nitro group. The presence of the nitro group can also facilitate cine-substitution reactions, where the nucleophile attacks an adjacent carbon, leading to the formal substitution at a different position.

The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including:

Wittig reactions to form alkenes

Reductive amination to generate amines

Condensation reactions with various nucleophiles to form new heterocyclic rings.

Future research could explore these transformation pathways to generate a diverse library of derivatives from the this compound scaffold.

Integration into Automated Synthesis Platforms for High-Throughput Discovery

Automated synthesis platforms are revolutionizing chemical research by enabling the rapid synthesis and purification of large numbers of compounds. The multi-step nature of synthesizing functionalized heterocycles like this compound makes it an ideal candidate for such platforms.

By integrating the synthesis of this scaffold into an automated workflow, researchers could:

Rapidly explore Structure-Activity Relationships (SAR): By systematically varying the substituents on the pyridine ring, a large library of analogs could be synthesized and screened for biological activity.

Optimize Reaction Conditions: Automated platforms can perform numerous experiments in parallel to quickly identify the optimal conditions for each synthetic step.

Facilitate "On-Demand" Synthesis: Small quantities of specific derivatives could be synthesized as needed for further testing, reducing the need for large compound repositories.

The table below illustrates a hypothetical automated workflow for the derivatization of this compound.

| Step | Operation | Purpose |

| 1 | Dispense this compound solution to an array of reactors. | Prepare for parallel reactions. |

| 2 | Add a diverse set of amine building blocks. | Initiate reductive amination. |

| 3 | Add a reducing agent. | Complete the reductive amination to form diverse secondary amines. |

| 4 | Automated purification (e.g., HPLC). | Isolate and purify the final products. |

| 5 | Analysis and characterization (e.g., LC-MS, NMR). | Confirm the identity and purity of the synthesized compounds. |

Strategic Utility in Fragment-Based Chemical Design

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of new medicines. researchgate.netimperial.ac.uk This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. imperial.ac.uk These initial hits are then optimized and grown into more potent, drug-like molecules. researchgate.net

This compound possesses several characteristics that make it an attractive fragment for FBDD:

Low Molecular Weight: Its calculated molecular weight is in the typical range for fragments.

Functional Group Diversity: It contains hydrogen bond donors and acceptors, as well as an aromatic system, which can participate in various interactions with a protein binding site.

Synthetic Tractability: The aldehyde group provides a convenient point for chemical modification, allowing for the exploration of vectors for fragment growing or linking.

The utility of this compound as a fragment would involve screening it against a panel of biological targets. Once a "hit" is identified, structural biology techniques like X-ray crystallography or NMR would be used to determine its binding mode. This information would then guide the synthetic chemistry efforts to elaborate the fragment into a more potent inhibitor. The diverse reactivity of the scaffold would be highly advantageous in this optimization phase.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Methoxy-5-nitroisonicotinaldehyde, and how do functional group reactivities influence yield optimization?

- Methodological Answer : Synthesis typically involves nitration and methoxylation steps. For example, nitration of a pre-methoxylated isonicotinaldehyde precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) avoids over-nitration. Methoxy groups are sensitive to strong acids; thus, protecting-group strategies (e.g., acetyl protection) may improve yield . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity >95% .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the aldehyde proton (δ ~10.2 ppm) and aromatic protons (δ 8.5–9.0 ppm for nitro-adjacent H). Methoxy groups appear as singlets (δ ~3.9 ppm) .

- FT-IR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and methoxy (C-O ~1250 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the theoretical molecular weight (e.g., 196.06 g/mol for C₈H₆N₂O₄) .

Q. What are the primary safety considerations when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (similar to nitroaromatic compounds, which can cause irritation) .

- Ventilation : Use fume hoods due to potential volatility of aldehydes.

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved, particularly regarding regiochemical assignments?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Resolve overlapping aromatic signals by correlating coupling patterns. For example, NOESY can differentiate between para-nitro and meta-methoxy configurations .

- Computational Modeling : Compare experimental chemical shifts with DFT-calculated shifts (e.g., using Gaussian or ORCA software) .

- X-ray Crystallography : Definitive confirmation of regiochemistry requires single-crystal analysis, though crystallization may require slow evaporation from DMSO/ethanol .

Q. What mechanistic insights explain the stability of this compound under varying pH conditions?

- Methodological Answer :

- pH-Dependent Degradation Studies : Monitor stability via HPLC at pH 2–12. Nitro groups stabilize the aromatic ring under acidic conditions, while the aldehyde may undergo hydration to geminal diol in basic media (pH >10) .

- Kinetic Analysis : Fit degradation data to first-order kinetics to calculate half-life (t₁/₂). For example, t₁/₂ >24 hours at pH 4–7 suggests optimal storage conditions .

Q. How does the nitro group influence the electronic properties of this compound in catalytic applications (e.g., as a ligand precursor)?

- Methodological Answer :

- Electrochemical Analysis : Cyclic voltammetry (CV) reveals nitro group redox activity (e.g., reduction peaks at −0.5 to −1.0 V vs. Ag/AgCl).

- DFT Calculations : Map HOMO/LUMO energies to predict electron-withdrawing effects, which enhance Lewis acidity in metal complexes .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or purity levels across studies?

- Methodological Answer :

- Purity Assessment : Re-analyze batches via HPLC (C18 column, 254 nm) and elemental analysis. Contaminants (e.g., residual solvents) lower observed melting points .

- Interlab Comparison : Collaborate with independent labs to verify methods (e.g., DSC for melting points) .

Experimental Design Considerations

Q. What strategies optimize the scalability of this compound synthesis for gram-scale production?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.